molecular formula C21H21FN4O2 B2899766 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946303-32-8

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Katalognummer: B2899766
CAS-Nummer: 946303-32-8
Molekulargewicht: 380.423
InChI-Schlüssel: QCRSKUYVEKOWLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of receptor tyrosine kinases that play critical roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in many human diseases, including cancer, skeletal dysplasia, and developmental disorders. Therefore, the development of FGFR inhibitors, such as FIIN-4, has emerged as a promising therapeutic strategy for these diseases.

Wirkmechanismus

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, which leads to the downregulation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This ultimately results in the inhibition of cell proliferation and survival (Tan et al., 2014).
Biochemical and Physiological Effects:
This compound has been shown to specifically inhibit the kinase activity of FGFRs without affecting other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) (Tan et al., 2014). In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells, as well as to reduce the size of tumors in xenograft models (Wu et al., 2018). Furthermore, this compound has been shown to increase the proliferation and differentiation of chondrocytes in vitro and to improve the bone growth in a mouse model of achondroplasia (Komla-Ebri et al., 2016).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in lab experiments is its specificity for FGFRs, which allows for the selective inhibition of FGFR signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, such as high solubility and bioavailability, which make it suitable for in vivo studies (Tan et al., 2014). However, one of the limitations of using this compound is its relatively low potency compared to other FGFR inhibitors, such as AZD4547 and BGJ398 (Tan et al., 2014). Therefore, higher concentrations of this compound may be required to achieve the desired effects in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of this compound in combination with other targeted therapies or chemotherapy agents in cancer treatment. Another direction is to explore the use of this compound in other diseases that involve dysregulated FGFR signaling, such as developmental disorders and fibrotic diseases. Furthermore, the development of more potent and selective FGFR inhibitors based on the structure of this compound may also be a promising direction for future research.

Synthesemethoden

The synthesis of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been described in detail in a scientific publication by Tan et al. (2014). Briefly, the synthesis involves a series of chemical reactions, including the coupling of 4-amino-N-(6-isopropoxy-2-methylpyrimidin-4-yl)benzamide with 4-fluorobenzoyl chloride, followed by the introduction of an amine group and the final deprotection of the isopropoxy group. The overall yield of the synthesis is around 15%.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been extensively studied in various preclinical models of human diseases. For example, this compound has been shown to inhibit the growth and survival of several cancer cell lines that harbor FGFR mutations or amplifications, including lung cancer, breast cancer, and multiple myeloma (Tan et al., 2014; Wu et al., 2018). In addition, this compound has been demonstrated to ameliorate the skeletal abnormalities in a mouse model of achondroplasia, a genetic disorder caused by activating mutations in FGFR3 (Komla-Ebri et al., 2016). These findings suggest that this compound has potential therapeutic applications in cancer and skeletal dysplasia.

Eigenschaften

IUPAC Name

4-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSKUYVEKOWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.